(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-25(24,13-9-16-4-2-1-3-5-16)22-15-17-6-12-21-19(14-17)18-7-10-20-11-8-18/h1-14,22H,15H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPYVJGSDKGKEH-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Bipyridine vs. Pyrimidine/Dihydropyridine : The target compound’s bipyridinyl group may enhance metal-binding capacity compared to pyrimidine-based analogs (e.g., ) or dihydropyridine derivatives (). The latter exhibits a planar dihydropyridine ring, favoring stacking interactions .
- The methoxy groups in ’s compound likely increase polarity .
Physical and Chemical Properties
- Crystallinity : ’s dihydropyridine derivative shows high crystallinity (R factor = 0.044) due to hydrogen bonding and planar geometry . Bipyridinyl groups in the target compound may similarly promote ordered packing.
- Solubility : The potassium salt in is likely water-soluble, whereas tert-butyl () or benzofuran () analogs exhibit lower solubility .
- Redox/Photoluminescence : 4,4'-Bipyridinium derivatives () demonstrate redox activity and photoluminescence, suggesting the target compound’s bipyridine moiety could enable similar electrochemical behavior .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide, and how are intermediates characterized?
- Methodology :
- Step 1 : Synthesize the (E)-2-phenylethenesulfonyl chloride intermediate via condensation of 2-(N-arylsulfamoyl)acetic acid with aldehydes under acidic conditions (e.g., HCl/EtOH).
- Step 2 : React the sulfonyl chloride with 4-(aminomethyl)-2,4'-bipyridine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
- Characterization : Use 1H NMR (e.g., δ 6.57 ppm for NH protons, J = 15.3 Hz for trans-vinylic protons) and HRMS (e.g., [M + H]+ at m/z 294.0301) to confirm structure and purity .
- Key Data :
| Intermediate | Yield (%) | Melting Point (°C) |
|---|---|---|
| Sulfonyl chloride | 83–90 | 112–114 |
| Final compound | 49–80 | 108–110 |
Q. How is the stereochemistry of the ethenesulfonamide group confirmed in this compound?
- Methodology :
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve the (E)-configuration of the vinyl group.
- NMR coupling constants : Trans-vinylic protons exhibit large coupling constants (J = 15.3–15.6 Hz), consistent with the (E)-isomer .
Q. What spectroscopic techniques are critical for validating the bipyridinylmethyl substitution pattern?
- Methodology :
- 1H/13C NMR : Identify bipyridine protons (e.g., δ 7.3–8.5 ppm for aromatic protons) and methylene linkages (δ ~4.5 ppm for CH2).
- UV/Vis spectroscopy : Monitor π→π* transitions in the bipyridine core (e.g., λmax ~260–280 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?
- Methodology :
- Perform Hirshfeld surface analysis to compare intermolecular interactions in different crystal forms.
- Use SHELXD for phase refinement and SHELXE for density modification in cases of twinning or disorder .
Q. What strategies mitigate side reactions during sulfonamide bond formation with bipyridinylmethyl amines?
- Methodology :
- Temperature control : Maintain reactions at 0–5°C to suppress sulfonamide hydrolysis.
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to protect amine groups in bipyridine derivatives, followed by deprotection with TFA .
- Data Contradiction : Yields dropped from 80% to <50% when reactions exceeded 20°C, likely due to competing hydrolysis .
Q. How does the bipyridine moiety influence the compound’s biological activity compared to simpler aryl analogs?
- Methodology :
- Structure-activity relationship (SAR) studies : Compare inhibition potency against targets like kinases or receptors using analogs with mono-pyridine vs. bipyridine scaffolds.
- Molecular docking : Model interactions of the bipyridine N-atoms with catalytic residues (e.g., ATP-binding pockets in kinases) .
Q. What analytical workflows validate purity in compounds with labile sulfonamide bonds?
- Methodology :
- HPLC-MS : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid to detect degradation products.
- Stability testing : Monitor purity under accelerated conditions (40°C/75% RH for 4 weeks) per ICH guidelines .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
